Conformational Preorganization: 3.5 kcal/mol Binding Energy Gain from α-Methyl Substitution vs. Non-Methylated Tryptophan
In a definitive Free-Wilson/Fujita-Ban analysis of 36 dipeptoid CCK-B antagonists, the substitution of D-α-methyltryptophan for L-tryptophan (non-methylated) increased the free energy of receptor binding by 3.5 kcal/mol [1]. This translates to approximately a 370-fold enhancement in binding affinity attributable solely to the α-methyl group. The authors explicitly attribute this gain to a 300-fold difference in conformational entropy between the methylated and desmethyl analogues, demonstrating that the α-methyl group preorganizes the backbone into the bioactive conformation and reduces the entropic penalty upon receptor binding [1]. This preorganization effect is intrinsic to the α-methyl-D-tryptophan scaffold carried by the target compound and is absent in non-α-methylated tryptophan building blocks such as Boc-D-tryptophan (same molecular formula C₁₆H₂₀N₂O₄).
| Evidence Dimension | Free energy of receptor binding (ΔΔG) attributable to α-methyl substitution |
|---|---|
| Target Compound Data | ΔΔG = +3.5 kcal/mol for D-α-methyltryptophan vs. L-tryptophan; 300-fold lower conformational entropy for methylated analogue |
| Comparator Or Baseline | L-tryptophan (non-α-methylated): baseline binding energy; desmethyl analogues have 300-fold higher conformational entropy |
| Quantified Difference | 3.5 kcal/mol binding energy increase; ~370-fold affinity enhancement; 300-fold entropy reduction |
| Conditions | CCK-B receptor binding assay; Free-Wilson/Fujita-Ban regression model (n=36, r²=0.97, s=0.22, F=57, p=2×10⁻⁸) using [R-(R*,R*)]-4-[[2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[(tricyclo[3.3.1.1]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid (CI-988) series |
Why This Matters
A user procuring this compound gains access to an α-methylated scaffold that provides a ~370-fold binding affinity advantage over non-methylated tryptophan in peptidomimetic programs, a structural feature that cannot be replicated by purchasing the isomeric Boc-D-tryptophan (same molecular formula, 304.34 g/mol, but lacking the α-methyl).
- [1] Higginbottom, M.; Kneen, C.; Ratcliffe, G.S. Rationally Designed "Dipeptoid" Analogues of CCK. A Free-Wilson/Fujita-Ban Analysis of Some α-Methyltryptophan Derivatives as CCK-B Antagonists. J. Med. Chem. 1992, 35, 1572-1577. DOI: 10.1021/jm00087a014 View Source
